methyl N-[(2S)-1-{2-[4-(4'-{2-[(2S)-1-[(2S)-2-[(methoxycarbonyl)amino]-3-methylbutanoyl]pyrrolidin-2-yl]-1H-imidazol-4-yl}-[1,1'-biphenyl]-4-yl)-1H-imidazol-2-yl]pyrrolidin-1-yl}-3-methyl-1-oxobutan-2-yl]carbamate
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Overview
Description
Methyl N-[(2S)-1-{2-[4-(4’-{2-[(2S)-1-[(2S)-2-[(methoxycarbonyl)amino]-3-methylbutanoyl]pyrrolidin-2-yl]-1H-imidazol-4-yl}-[1,1’-biphenyl]-4-yl)-1H-imidazol-2-yl]pyrrolidin-1-yl}-3-methyl-1-oxobutan-2-yl]carbamate is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features multiple functional groups, including carbamate, imidazole, and biphenyl structures, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl N-[(2S)-1-{2-[4-(4’-{2-[(2S)-1-[(2S)-2-[(methoxycarbonyl)amino]-3-methylbutanoyl]pyrrolidin-2-yl]-1H-imidazol-4-yl}-[1,1’-biphenyl]-4-yl)-1H-imidazol-2-yl]pyrrolidin-1-yl}-3-methyl-1-oxobutan-2-yl]carbamate typically involves multiple steps, including the formation of intermediate compounds. The process may start with the synthesis of the pyrrolidine and imidazole rings, followed by the introduction of the biphenyl and carbamate groups. Each step requires specific reaction conditions, such as temperature, pressure, and the use of catalysts or reagents.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms may be employed to streamline the process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
Methyl N-[(2S)-1-{2-[4-(4’-{2-[(2S)-1-[(2S)-2-[(methoxycarbonyl)amino]-3-methylbutanoyl]pyrrolidin-2-yl]-1H-imidazol-4-yl}-[1,1’-biphenyl]-4-yl)-1H-imidazol-2-yl]pyrrolidin-1-yl}-3-methyl-1-oxobutan-2-yl]carbamate can undergo various types of chemical reactions, including:
Oxidation: The compound may be oxidized to form new functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups into their reduced forms.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as solvent choice, temperature, and pH play a crucial role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules or as a reagent in organic reactions.
Biology: It may serve as a probe or ligand in biochemical assays to study protein-ligand interactions or enzyme activity.
Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory, antimicrobial, or anticancer activities.
Industry: It may find applications in the development of new materials, such as polymers or coatings, with specific properties.
Mechanism of Action
The mechanism of action of methyl N-[(2S)-1-{2-[4-(4’-{2-[(2S)-1-[(2S)-2-[(methoxycarbonyl)amino]-3-methylbutanoyl]pyrrolidin-2-yl]-1H-imidazol-4-yl}-[1,1’-biphenyl]-4-yl)-1H-imidazol-2-yl]pyrrolidin-1-yl}-3-methyl-1-oxobutan-2-yl]carbamate depends on its specific molecular targets and pathways. For example, if the compound interacts with a particular enzyme, it may inhibit or activate the enzyme’s activity by binding to its active site or allosteric site. The compound’s structure, including its functional groups and stereochemistry, plays a crucial role in determining its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to methyl N-[(2S)-1-{2-[4-(4’-{2-[(2S)-1-[(2S)-2-[(methoxycarbonyl)amino]-3-methylbutanoyl]pyrrolidin-2-yl]-1H-imidazol-4-yl}-[1,1’-biphenyl]-4-yl)-1H-imidazol-2-yl]pyrrolidin-1-yl}-3-methyl-1-oxobutan-2-yl]carbamate include other carbamate derivatives, imidazole-containing compounds, and biphenyl-based molecules. These compounds may share similar chemical properties and reactivity due to their structural similarities.
Uniqueness
The uniqueness of methyl N-[(2S)-1-{2-[4-(4’-{2-[(2S)-1-[(2S)-2-[(methoxycarbonyl)amino]-3-methylbutanoyl]pyrrolidin-2-yl]-1H-imidazol-4-yl}-[1,1’-biphenyl]-4-yl)-1H-imidazol-2-yl]pyrrolidin-1-yl}-3-methyl-1-oxobutan-2-yl]carbamate lies in its specific combination of functional groups and stereochemistry, which may confer unique chemical and biological properties. This compound’s distinct structure may result in different reactivity, binding affinity, and specificity compared to other similar compounds.
Properties
Molecular Formula |
C40H50N8O6 |
---|---|
Molecular Weight |
738.9 g/mol |
IUPAC Name |
methyl N-[(2S)-1-[(2S)-2-[5-[4-[4-[2-[1-[(2S)-2-(methoxycarbonylamino)-3-methylbutanoyl]pyrrolidin-2-yl]-1H-imidazol-5-yl]phenyl]phenyl]-1H-imidazol-2-yl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]carbamate |
InChI |
InChI=1S/C40H50N8O6/c1-23(2)33(45-39(51)53-5)37(49)47-19-7-9-31(47)35-41-21-29(43-35)27-15-11-25(12-16-27)26-13-17-28(18-14-26)30-22-42-36(44-30)32-10-8-20-48(32)38(50)34(24(3)4)46-40(52)54-6/h11-18,21-24,31-34H,7-10,19-20H2,1-6H3,(H,41,43)(H,42,44)(H,45,51)(H,46,52)/t31-,32?,33-,34-/m0/s1 |
InChI Key |
FKRSSPOQAMALKA-QLNSPMJMSA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N1CCC[C@H]1C2=NC=C(N2)C3=CC=C(C=C3)C4=CC=C(C=C4)C5=CN=C(N5)C6CCCN6C(=O)[C@H](C(C)C)NC(=O)OC)NC(=O)OC |
Canonical SMILES |
CC(C)C(C(=O)N1CCCC1C2=NC=C(N2)C3=CC=C(C=C3)C4=CC=C(C=C4)C5=CN=C(N5)C6CCCN6C(=O)C(C(C)C)NC(=O)OC)NC(=O)OC |
Origin of Product |
United States |
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